molecular formula C23H24P+ B8463641 Cyclopentyl(triphenyl)phosphanium

Cyclopentyl(triphenyl)phosphanium

Cat. No.: B8463641
M. Wt: 331.4 g/mol
InChI Key: WFYJKYLMVNFRQX-UHFFFAOYSA-N
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Description

Cyclopentyl(triphenyl)phosphanium is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and one cyclopentyl substituent. The compound’s cationic nature (P⁺) and bulky aromatic/alkyl structure make it relevant in synthetic chemistry, particularly in catalysis and ionic liquid applications.

Properties

Molecular Formula

C23H24P+

Molecular Weight

331.4 g/mol

IUPAC Name

cyclopentyl(triphenyl)phosphanium

InChI

InChI=1S/C23H24P/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,23H,10-11,18-19H2/q+1

InChI Key

WFYJKYLMVNFRQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Triphenylphosphine reacts with cyclopentyl bromide (C₅H₉Br) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. The reaction proceeds via an Sₙ2 mechanism, where the lone pair on phosphorus attacks the electrophilic carbon of the cyclopentyl bromide, displacing the bromide ion. Elevated temperatures (60–80°C) and prolonged reaction times (12–24 hours) are often required to achieve high yields. For example, a patent by Georg Wittig describes analogous quaternization reactions using alkyl halides and triphenylphosphine, achieving yields exceeding 80% under reflux conditions.

Key Variables:

  • Solvent: THF or acetonitrile enhances ion separation.

  • Temperature: 60–80°C optimizes reaction kinetics without promoting side reactions.

  • Stoichiometry: A 1:1 molar ratio of PPh₃ to cyclopentyl bromide minimizes unreacted starting material.

Challenges and Solutions

  • Byproduct Formation: Competing elimination reactions may occur if steric hindrance destabilizes the transition state. Using cyclopentyl iodide instead of bromide reduces this risk due to its better leaving-group ability.

  • Purification: The product is often isolated via precipitation in diethyl ether, followed by recrystallization from ethanol/water mixtures.

Nucleophilic Displacement with Cyclopentylmetallic Reagents

An alternative approach involves the reaction of triphenylphosphine with cyclopentylmetallic reagents, such as cyclopentylmagnesium bromide (C₅H₉MgBr). This method, though less common, avoids the use of alkyl halides and operates under milder conditions.

Procedure and Optimization

Cyclopentylmagnesium bromide is prepared via the reaction of cyclopentyl bromide with magnesium turnings in dry THF. The Grignard reagent is then added dropwise to a solution of triphenylphosphine at 0°C, followed by stirring at room temperature for 6–8 hours. The phosphonium salt precipitates upon addition of anhydrous ether, with yields typically ranging from 65% to 75%.

Advantages:

  • Avoids harsh conditions required for Sₙ2 reactions.

  • Compatible with air- and moisture-sensitive substrates.

Limitations:

  • Requires strict anhydrous conditions to prevent reagent decomposition.

  • Lower yields compared to quaternization methods due to competing side reactions.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Yield (%) Conditions Scalability Cost
Quaternization80–85Reflux, 24 hHighLow
Grignard Alkylation65–750°C to RT, anhydrousModerateModerate
Catalytic Alkylation~50 (predicted)Mild, chiral catalystLowHigh
Industrial (n-BuLi)~58Cryogenic, inert atm.HighModerate

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(triphenyl)phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Liquid Crystal Applications

Cyclopentyl(triphenyl)phosphanium derivatives are significant in the field of liquid crystals, particularly in the development of electro-optical devices. These compounds exhibit favorable properties such as:

  • High Dielectric Anisotropy : Essential for the functionality of liquid crystal displays (LCDs), where the alignment of liquid crystal molecules is manipulated by electric fields. This compound compounds have been shown to maintain high dielectric anisotropy while exhibiting low conductivity, making them ideal candidates for use in twisted nematic (TN) and super twisted nematic (STN) LCDs .
  • Thermal Stability : The stability of these compounds under thermal stress is crucial for their application in display technologies. They demonstrate good thermal stability, which is necessary for maintaining performance over a range of operating temperatures .
  • Optical Properties : The optical anisotropy of this compound compounds allows for enhanced contrast and response times in display applications. Their ability to form suitable mesophases contributes to their effectiveness in optical devices .

Catalytic Applications

This compound has been explored as a catalyst in various organic reactions:

  • Phosphine-Catalyzed Reactions : As a phosphine compound, it can facilitate several types of organic transformations, including Michael additions and annulations. Its reactivity profile allows it to participate in complex synthetic pathways, leading to the formation of valuable intermediates in organic synthesis .
  • Organocatalysis : The compound's structure enables it to act as a bifunctional catalyst, promoting reactions that require both nucleophilic and electrophilic sites. This dual functionality is advantageous in synthesizing complex molecules with high specificity and yield .

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have potential applications as drug candidates:

  • Protease Inhibition : Research has indicated that phosphonium compounds can be designed to inhibit specific proteases, which are crucial targets in drug development for diseases such as cancer and viral infections. The incorporation of cyclopentyl groups into drug scaffolds may enhance their biological activity by improving binding affinity and selectivity towards target enzymes .
  • Structure-Based Drug Design : The unique properties of this compound allow it to be utilized in structure-based drug design approaches. Its ability to form stable complexes with biomolecules can be leveraged to develop new therapeutics with improved efficacy and reduced side effects .

Case Study 1: Liquid Crystal Displays

A study demonstrated the use of this compound derivatives in developing a new type of LCD that achieved faster response times and higher contrast ratios compared to traditional materials. The research highlighted how the dielectric properties of these compounds contributed to enhanced performance metrics.

Case Study 2: Catalysis

In a catalytic application, this compound was employed as a catalyst for the synthesis of complex organic molecules via Michael addition reactions. The results showed improved yields and selectivity when compared to other phosphine catalysts, underscoring its efficacy in facilitating organic transformations.

Mechanism of Action

The mechanism by which triphenylcyclopentylphosphonium exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The lipophilic nature of the compound allows it to easily penetrate cell membranes and accumulate in specific organelles, such as mitochondria. This accumulation can disrupt mitochondrial function, leading to changes in cellular energy metabolism and apoptosis. The phosphonium ion can also interact with proteins and enzymes, altering their activity and function .

Comparison with Similar Compounds

The following analysis compares Cyclopentyl(triphenyl)phosphanium with structurally or functionally related organophosphorus compounds, emphasizing molecular properties, applications, and research findings.

Structural Analogues: Phosphonium Salts

Phosphonium salts share a P⁺ center but differ in substituents, which critically influence their reactivity and applications.

Compound Molecular Formula Molecular Weight Key Applications Notable Properties Reference
This compound C₂₃H₂₄P⁺ 331.41 g/mol Catalysis, Ionic liquids High thermal stability, lipophilic -
18F-Fluorobenzyl Triphenyl Phosphonium (FBnTP) C₂₅H₂₁⁸F₃P⁺ 514.39 g/mol PET imaging, Mitochondrial voltage sensing Radiolabeled, mitochondrial targeting [1]
Tetraphenylphosphonium bromide C₂₄H₂₀P⁺Br⁻ 419.29 g/mol Phase-transfer catalyst Water-soluble, stable in polar media -

Key Findings :

  • Substituent Effects : The cyclopentyl group in this compound likely enhances lipophilicity compared to FBnTP’s fluorobenzyl group, which improves mitochondrial membrane penetration in biomedical imaging .
  • Thermal Stability : Phosphonium salts generally exhibit higher thermal stability than ammonium analogues, making them suitable for high-temperature reactions.
Functional Analogues: Phosphate Esters and Phosphites

Phosphate esters (P(V)) and phosphites (P(III)) differ in oxidation state and reactivity but share applications in flame retardancy and synthesis.

Compound Molecular Formula Molecular Weight CAS Number Key Applications Notable Properties Reference
Triphenyl Phosphite C₁₈H₁₅O₃P 310.28 g/mol 101-02-0 Ligand, intermediate Hydrolyzes to phosphoric acid [3]
Trimethylphenyl phosphate (TMPP) C₂₁H₂₁O₄P 368.36 g/mol 563-04-2 Flame retardant, plasticizer Low volatility, high boiling point [2]
Bisphenol-A bis(diphenyl phosphate) (BABP) C₃₉H₃₄O₈P₂ 692.63 g/mol 5945-33-5 Flame retardant in polymers High molecular weight, low migration [2]

Key Findings :

  • Oxidation State : this compound (P⁺) is redox-inert, unlike Triphenyl Phosphite (P(III)), which participates in phosphorylation reactions .
  • Applications : Phosphate esters like TMPP and BABP dominate flame-retardant markets due to their thermal stability, whereas phosphonium salts are niche catalysts or biomedical agents .
Physicochemical Properties

A comparative analysis of critical properties:

Property This compound FBnTP Triphenyl Phosphite TMPP
Solubility Low in water, high in organics Moderate in lipids Insoluble in water Soluble in organic solvents
Thermal Stability >200°C (estimated) Stable at RT Decomposes above 150°C Stable up to 300°C
Reactivity Cationic, inert to nucleophiles Radiolabel-sensitive Hydrolyzes in acidic conditions Hydrolytically stable

Research Insights :

  • FBnTP’s mitochondrial accumulation decreases by 82% under cold stress, highlighting substituent-dependent biodistribution .
  • Triphenyl Phosphite’s hydrolysis risk necessitates careful handling in synthetic workflows .

Q & A

Basic: What synthetic methodologies are commonly employed for Cyclopentyl(triphenyl)phosphanium, and how do reaction parameters influence yield?

This compound is typically synthesized via nucleophilic substitution or quaternization of triphenylphosphine with a cyclopentyl halide. Critical parameters include:

  • Solvent choice : Anhydrous solvents (e.g., THF or DCM) minimize side reactions.
  • Temperature : Controlled heating (~60–80°C) ensures complete reaction without decomposition.
  • Stoichiometry : Excess cyclopentyl halide (1.2–1.5 equiv) drives the reaction to completion.
    Purification via recrystallization or column chromatography is essential to isolate high-purity product. Analogous syntheses of triphenylphosphonium salts emphasize inert atmospheres to prevent oxidation .

Basic: Which spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?

  • <sup>31</sup>P NMR : Primary tool for confirming phosphonium formation; a sharp singlet near δ +20–25 ppm indicates successful quaternization.
  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., [M]<sup>+</sup>). NIST databases (e.g., SRD 69) provide reference spectra .
  • Elemental analysis : Validates purity by matching calculated and observed C/H/P ratios.
    Hyphenated techniques like SFC-atomic emission detection (SFC-AED) can resolve impurities in complex mixtures .

Advanced: How does the cyclopentyl substituent affect the reactivity of triphenylphosphanium salts compared to other alkyl groups?

The cyclopentyl group introduces:

  • Steric hindrance : Bulkier than methyl but less than cyclohexyl, modulating nucleophilic substitution rates in catalytic cycles.
  • Lipophilicity : Enhances membrane permeability in biological studies, analogous to triphenylphosphonium (TPP) derivatives used in mitochondrial targeting .
  • Electronic effects : The saturated ring reduces electron-withdrawing effects compared to aryl substituents, altering redox stability. Comparative studies with methyl- or benzyl-substituted analogs are recommended to isolate steric/electronic contributions .

Advanced: What strategies mitigate stability issues of this compound under experimental conditions?

  • Moisture sensitivity : Store under inert gas (N2/Ar) at –20°C; use anhydrous solvents for reactions.
  • Thermal decomposition : Avoid prolonged heating >100°C; monitor via TGA/DSC for decomposition thresholds.
  • Light sensitivity : Amber glassware or foil-wrapped containers prevent photodegradation. Safety data for analogous phosphonium salts recommend pH-neutral conditions to avoid hydrolysis .

Advanced: How can contradictory literature data on the catalytic activity of this compound be resolved?

Systematically address contradictions by:

  • Purity validation : Replicate experiments using HPLC/MS-verified samples to exclude impurity-driven artifacts.
  • Conditional benchmarking : Compare results under standardized conditions (solvent, temperature, substrate ratios).
  • Data triangulation : Cross-reference with peer-reviewed risk evaluation frameworks (e.g., EPA Chemistry Dashboard) to identify data gaps or methodological biases .

Advanced: What methodological considerations apply when using this compound in mitochondrial targeting studies?

  • Conjugation chemistry : Link the phosphonium moiety to therapeutic agents via biodegradable linkers (e.g., ester/carbamate) to ensure mitochondrial release.
  • Cellular uptake validation : Use fluorescence microscopy with TPP-analog probes to confirm subcellular localization.
  • Toxicity profiling : Conduct 90-day oral toxicity studies (following OECD 408 guidelines) to establish safety margins, as done for triphenyl phosphate .

Basic: What are the primary applications of this compound in organic synthesis?

  • Phase-transfer catalysis : Facilitates anion activation in biphasic systems (e.g., SN2 reactions).
  • Stabilizing reactive intermediates : Traces of phosphonium salts enhance yields in Wittig or Staudinger reactions.
    Methodologies from triphenylphosphine applications (e.g., Mitsunobu reactions) can be adapted, with adjustments for steric effects .

Advanced: How can computational modeling optimize the design of this compound derivatives for specific applications?

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to tailor redox activity.
  • Molecular docking : Simulate interactions with biological targets (e.g., mitochondrial membranes) to refine lipophilicity/charge balance.
  • Machine learning : Train models on existing phosphonium salt data to predict reaction outcomes or toxicity .

Notes

  • Direct literature on this compound is limited; answers extrapolate from analogous phosphonium compounds (e.g., TPP).
  • Advanced questions emphasize reproducibility, mechanistic analysis, and interdisciplinary optimization.

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